REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([NH:10]C(=O)OC(C)(C)C)[CH2:6][CH2:5]1.Cl>C(O)C>[NH2:10][CH:7]1[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
ADDITION
|
Details
|
The residue was added with 10 ml of distilled water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 10 ml of methylene chloride
|
Type
|
CUSTOM
|
Details
|
After being dried over a desiccant, the fraction
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in a reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |